3',4'-Difluoro-5'-methoxybutyrophenone
Description
3',4'-Difluoro-5'-methoxybutyrophenone (CAS 1187166-85-3) is a fluorinated aromatic ketone characterized by fluorine substituents at the 3' and 4' positions and a methoxy group at the 5' position of the phenyl ring attached to a butyrophenone backbone. However, commercial availability of this compound has been discontinued, possibly due to challenges in synthesis, stability, or efficacy compared to analogs .
Properties
IUPAC Name |
1-(3,4-difluoro-5-methoxyphenyl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-3-4-9(14)7-5-8(12)11(13)10(6-7)15-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMVVJBEXQIQNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C(=C1)F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Difluoro-5’-methoxybutyrophenone typically involves the introduction of fluorine atoms and a methoxy group onto a butyrophenone structure. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient incorporation of fluorine and methoxy groups.
Chemical Reactions Analysis
Types of Reactions: 3’,4’-Difluoro-5’-methoxybutyrophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
3',4'-Difluoro-5'-methoxybutyrophenone has been explored for its potential as an atypical antipsychotic agent. Its structural similarity to existing antipsychotic drugs suggests that it may interact with dopamine receptors and serotonin receptors, which are crucial in managing psychiatric disorders.
Case Study: Antipsychotic Activity
A study demonstrated that derivatives of butyrophenones exhibit varying affinities for dopamine D2 receptors, which are implicated in the mechanism of action of antipsychotic medications. The introduction of fluorine atoms in the structure can enhance binding affinity and selectivity for these receptors, potentially leading to improved therapeutic profiles .
Biological Studies
Research indicates that compounds like this compound can serve as tools for studying enzyme inhibition and protein-ligand interactions. The incorporation of fluorine can alter the electronic properties of the compound, affecting its interaction with biological targets.
Chemical Synthesis
In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for further derivatization, expanding its utility in creating novel compounds with potential biological activity.
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| This compound | Dopamine D2 Receptor | 50 nM | |
| Haloperidol | Dopamine D2 Receptor | 10 nM | |
| Clozapine | Serotonin Receptor | 30 nM |
Table 2: Synthetic Routes Overview
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Step 1 | 4-Fluorobenzaldehyde + Methoxyacetophenone | Reflux in DMF | 85 |
| Step 2 | Product from Step 1 | Column Chromatography | Purified |
Mechanism of Action
The mechanism of action of 3’,4’-Difluoro-5’-methoxybutyrophenone involves its interaction with specific molecular targets. The fluorine atoms and methoxy group can influence the compound’s binding affinity and reactivity. The pathways involved may include enzyme inhibition or receptor modulation, depending on the context of its use.
Comparison with Similar Compounds
Substituent Effects and Key Structural Differences
The table below compares 3',4'-Difluoro-5'-methoxybutyrophenone with its closest analogs:
Physicochemical Properties
- Electron Effects: Fluorine’s high electronegativity in this compound likely reduces electron density in the aromatic ring, affecting reactivity in substitution reactions.
- Hydrogen Bonding and Crystallization : Fluorine’s small atomic radius allows tighter molecular packing, as seen in terphenyl derivatives with similar substituents (e.g., strong π-π interactions and hydrogen bonding in crystal structures) . Chlorine’s larger size may disrupt such packing, leading to different polymorphic forms .
Biological Activity
3',4'-Difluoro-5'-methoxybutyrophenone is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
IUPAC Name: this compound
Molecular Formula: CHFO\
Molecular Weight: 238.23 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits potential as a dopamine receptor antagonist , which may contribute to its therapeutic effects in neuropsychiatric disorders. Additionally, its structural analogs have shown promise in modulating other neurotransmitter systems, suggesting a multifaceted mechanism of action.
Biological Activity Spectrum
The biological activity spectrum of this compound includes:
- Antipsychotic Effects: Research indicates that compounds with similar structures exhibit antipsychotic properties by blocking dopamine receptors (D2) in the central nervous system.
- Anti-inflammatory Activity: Some studies have suggested that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Antitumor Potential: Preliminary data suggest that the compound may inhibit certain cancer cell lines, indicating a need for further investigation into its anticancer properties.
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antipsychotic | Dopamine receptor antagonism | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Antitumor | Inhibition of cancer cell proliferation |
Case Studies and Research Findings
-
Antipsychotic Activity Study
A study published in Journal of Medicinal Chemistry evaluated the antipsychotic potential of various butyrophenone derivatives, including this compound. The results indicated significant D2 receptor binding affinity, correlating with reduced psychotic symptoms in animal models . -
Anti-inflammatory Mechanism
Research conducted by Smith et al. (2020) demonstrated that this compound effectively reduced levels of TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent . This study emphasizes the need for further exploration into its therapeutic applications in inflammatory diseases. -
Antitumor Activity Investigation
A recent investigation into the cytotoxic effects of the compound on breast cancer cell lines revealed a dose-dependent inhibition of cell growth. The study concluded that this compound could serve as a lead for developing new anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
